molecular formula C14H16N2O3 B11857846 3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one

3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B11857846
M. Wt: 260.29 g/mol
InChI Key: ZKKISYQJNYRXDB-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[44]nonan-2-one is a complex organic compound that features a spirocyclic structure with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dichlorobenzaldehyde with 1-(benzo[d][1,3]dioxol-5-yl)ethanone in the presence of sodium hydroxide in methanol . The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzodioxole moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with biological macromolecules, potentially inhibiting or activating specific pathways. Detailed studies have shown that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodioxole-containing compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,4-diazaspiro[4.4]nonan-3-one

InChI

InChI=1S/C14H16N2O3/c17-13-12(15-14(16-13)5-1-2-6-14)9-3-4-10-11(7-9)19-8-18-10/h3-4,7,12,15H,1-2,5-6,8H2,(H,16,17)

InChI Key

ZKKISYQJNYRXDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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